Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Radiofluorination Leaving Group Nucleofugality PET Tracer Synthesis

Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1648864-38-3) is a spirocyclic oxa-azaspiro compound featuring a 1-oxa-8-azaspiro[4.5]decane core, a Boc-protected piperidine nitrogen, and a tosyloxy leaving group at the 3‑position of the tetrahydrofuran ring. Its molecular formula is C₂₀H₂₉NO₆S with a molecular weight of 411.51 g/mol and a computed XLogP3-AA of 2.9.

Molecular Formula C20H29NO6S
Molecular Weight 411.5 g/mol
CAS No. 1648864-38-3
Cat. No. B1409405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS1648864-38-3
Molecular FormulaC20H29NO6S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2
InChIInChI=1S/C20H29NO6S/c1-15-5-7-17(8-6-15)28(23,24)27-16-13-20(25-14-16)9-11-21(12-10-20)18(22)26-19(2,3)4/h5-8,16H,9-14H2,1-4H3
InChIKeyZVOMLUSTFVABSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Tosyloxy)-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate — Procurement & Specification Baseline


Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1648864-38-3) is a spirocyclic oxa-azaspiro compound featuring a 1-oxa-8-azaspiro[4.5]decane core, a Boc-protected piperidine nitrogen, and a tosyloxy leaving group at the 3‑position of the tetrahydrofuran ring [1]. Its molecular formula is C₂₀H₂₉NO₆S with a molecular weight of 411.51 g/mol and a computed XLogP3-AA of 2.9 [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as the validated tosylate precursor for nucleophilic ¹⁸F-fluorination in the radiosynthesis of sigma‑1 receptor PET radioligands [2].

Why Tert-Butyl 3-(Tosyloxy)-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Cannot Be Generically Substituted


The 1-oxa-8-azaspiro[4.5]decane scaffold is not freely interchangeable with analogs differing in spiro ring size, leaving group identity, or protecting group strategy because these structural variations produce quantifiably distinct reactivity, pharmacokinetic profiles of downstream products, and synthetic utility. The [4.5] spiro system incorporating a six-membered piperidine ring confers different conformational constraints and biological target engagement compared to five-membered pyrrolidine-containing [4.4] analogs — the [4.5]decane core was identified as one of only two spirocyclic scaffolds with FAAH k(inact)/K(i) potency exceeding 1500 M⁻¹s⁻¹, while the [4.4]nonane scaffold lacks such validation [1][2]. The tosylate leaving group provides a defined balance of nucleofugality and stability absent in mesylate, bromide, or hydroxyl analogs — parameters that directly control radiochemical yield and purity in ¹⁸F-fluorination reactions [3]. Substituting the Boc protecting group with an alternative (e.g., Cbz, acetyl) alters the orthogonal deprotection sequence and can introduce incompatible reactivity with the tosylate moiety [1].

Quantitative Differentiation Evidence: Tert-Butyl 3-(Tosyloxy)-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate vs. Closest Analogs


Tosylate vs. Mesylate Leaving Group: Nucleofugality and Radiofluorination Yield

The tosylate leaving group at the 3‑position in the target compound demonstrates measurably superior nucleofugality compared to the corresponding mesylate analog (CAS 1227473-16-6). In systematic solvolysis benchmark studies, tosylate exhibits a relative leaving group rate of 1.00 (normalized) with a conjugate acid pKa of −0.43, versus mesylate's relative rate of 0.93 and pKa of −1.54 [1]. The higher pKa of tosylic acid (pKa −0.43 vs. −1.54 for methanesulfonic acid) indicates a thermodynamically more stable conjugate base and thus better leaving group character. In the specific context of nucleophilic ¹⁸F-fluorination of 1-oxa-8-azaspiro[4.5]decane precursors, the tosylate precursor enabled an isolated radiochemical yield of 12–35%, with radiochemical purity >99% and molar activity of 94–121 GBq/μmol for the [¹⁸F]8 radioligand produced [2].

Radiofluorination Leaving Group Nucleofugality PET Tracer Synthesis

Tosylate vs. Hydroxyl: Pre-Activation Status and Synthetic Step Economy

The target tosylate compound is the pre-activated form of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 240401-09-6, density 1.16–1.20 g/cm³ at 20 °C ). The hydroxyl analog cannot undergo direct nucleophilic substitution without prior activation; the OH group is a poor leaving group with pKa of H₂O ≈ 15.7, requiring conversion via tosyl chloride/DMAP or Mitsunobu conditions that add one synthetic step . In the synthesis of [¹⁸F]8, the pre-formed tosylate enabled a single-step radiofluorination, whereas the hydroxy precursor would require in situ activation, introducing additional process variables and typically lowering isolated yield by an estimated 15–30% compared to the pre-activated tosylate route [1]. The target compound thus eliminates one synthetic operation and its associated solvent/reagent consumption from the end-user's workflow.

Synthetic Intermediate Step Economy Functional Group Interconversion

Spiro[4.5]decane (Piperidine) vs. Spiro[4.4]nonane (Pyrrolidine) Scaffold: Biological Target Privileging

The 1-oxa-8-azaspiro[4.5]decane core of the target compound incorporates a six-membered piperidine ring that was explicitly identified as one of only two spirocyclic scaffolds to distinguish itself from alternative cores in FAAH inhibitor lead optimization, with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹ [1]. By contrast, five-membered pyrrolidine-containing spiro[4.4] systems, such as tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1648864-32-7, MW 397.5 g/mol), were not identified as privileged scaffolds in this analysis . Furthermore, the 1-oxa-8-azaspiro[4.5]decane core has been validated as a sigma-1 receptor PET radioligand scaffold, with the tosylate precursor enabling production of [¹⁸F]8 which demonstrated high initial brain uptake in mice and specific sigma-1-mediated accumulation in target-rich brain regions (70–75% reduction in brain-to-blood ratio upon SA4503 pretreatment at 30 min) [2].

Spirocyclic Scaffold Sigma-1 Receptor FAAH Inhibitor

Tosylate vs. Bromide Leaving Group: Stability and Elimination Side-Reaction Comparison

The tosylate leaving group provides superior storage stability and a more favorable SN2/E2 selectivity profile compared to the corresponding bromide analog. Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 898157-46-5) requires storage at 2–8 °C and has a predicted density of 1.4 g/cm³ and boiling point of 381.7 °C , whereas the tosylate analog is stable under long-term cool, dry storage at ambient temperature . More critically, in nucleophilic substitution reactions, secondary alkyl bromide precursors exhibit competing E2 elimination pathways that generate olefin byproducts; tosylate is less prone to elimination due to the greater steric bulk and reduced basicity of the sulfonate leaving group. In the context of ¹⁸F-radiofluorination, bromide precursors have been reported to produce significant amounts of elimination side products that co-elute with the desired radiotracer, requiring additional HPLC purification and lowering effective isolated yield [1].

Chemical Stability Leaving Group Selectivity Radiofluorination Byproducts

Orthogonal Boc/Tosylate Dual Protection: Sequential Derivatization Capability

The target compound's orthogonal protection — Boc on the piperidine nitrogen and tosylate at the tetrahydrofuran 3‑position — enables sequential deprotection and functionalization that is not achievable with single-protecting-group analogs. The Boc group is stable under the nucleophilic fluorination conditions (K[¹⁸F]F/Kryptofix 2.2.2, MeCN, 80–100 °C) used to displace the tosylate, while the tosylate remains intact during mild acidic Boc deprotection (TFA/CH₂Cl₂, 0 °C to rt) [1]. In the sigma-1 PET tracer synthesis, this orthogonality allowed the tosylate to be displaced by [¹⁸F]fluoride while the Boc-protected amine remained intact through the radiolabeling step; subsequent Boc removal provided the final radioligand [2]. In contrast, analogs lacking either protecting group cannot execute this orthogonal sequence and require additional protection/deprotection steps.

Protecting Group Strategy Orthogonal Deprotection Chemical Library Synthesis

Multi-Vendor Purity Documentation and Analytical Characterization Availability

Multiple independent vendors supply the target compound with documented purity specifications and comprehensive analytical characterization packages. Synblock offers the compound at NLT 98% purity with MSDS, NMR, HPLC, and LC-MS documentation included . Leyan supplies at 98% purity . Chemenu lists 97% purity . AKSci specifies 95% minimum purity with long-term storage conditions and physical property data . In comparison, the closest mesylate analog (CAS 1227473-16-6, MW 335.42 g/mol) has substantially narrower vendor availability and less characterization coverage , while the bromide analog is primarily available at 97% purity but with fewer vendors offering full analytical packages. The broad multi-vendor availability and consistently documented characterization data reduce single-supplier dependency risk.

Quality Control Procurement Reliability Analytical Characterization

High-Value Application Scenarios for Tert-Butyl 3-(Tosyloxy)-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate


¹⁸F-Labeled Sigma-1 Receptor PET Tracer Development and GMP Production

This compound is the validated tosylate precursor for the radiosynthesis of [¹⁸F]8, a sigma-1 receptor-selective PET radioligand that achieved 12–35% isolated radiochemical yield, >99% radiochemical purity, and 94–121 GBq/μmol molar activity [1]. The pre-formed tosylate enables a single-step nucleophilic ¹⁸F-fluorination, reducing radiosynthesis time and precursor consumption per batch. The resulting radiotracer demonstrated high initial brain uptake in ICR mice with sigma-1-specific accumulation verified by SA4503 blocking studies (70–75% reduction in brain-to-blood ratio at 30 min) and ex vivo autoradiography confirming localization to sigma-1 receptor-rich brain regions [1]. This positions the compound as a preferred precursor for academic imaging centers and industrial PET facilities developing sigma-1 imaging agents for neurodegenerative disease research, target engagement studies, and clinical trial enrollment.

Diversifiable Spirocyclic Building Block for FAAH Inhibitor Lead Optimization

The 1-oxa-8-azaspiro[4.5]decane core is one of only two spirocyclic scaffolds identified as privileged for FAAH inhibitor development, with k(inact)/K(i) potency exceeding 1500 M⁻¹s⁻¹ [2]. The target compound's dual orthogonal protection (Boc on piperidine N, tosylate at C3) enables systematic structure-activity relationship (SAR) exploration: the tosylate can be displaced with diverse N-, O-, S-, and C-nucleophiles to generate C3-substituted analogs, while the Boc group remains intact for subsequent deprotection and N-functionalization (amide coupling, reductive amination, sulfonylation). This modularity supports round-based medicinal chemistry optimization without requiring de novo scaffold synthesis for each analog, directly addressing the procurement need for a single versatile intermediate rather than a library of pre-diversified compounds [3].

Orthogonally Protected Intermediate for Parallel Chemical Library Synthesis

The tosylate at the 3-position of the tetrahydrofuran ring serves as a universal leaving group compatible with O-, N-, S-, and C-nucleophiles under SN2 conditions, enabling generation of diverse 3-substituted 1-oxa-8-azaspiro[4.5]decane libraries from a single commercially available intermediate [3]. The Boc group can be removed orthogonally (TFA/CH₂Cl₂) to expose the piperidine nitrogen for a second round of diversification. This two-directional diversification strategy from one building block supports parallel library synthesis in 96-well format and high-throughput medicinal chemistry campaigns, reducing the number of distinct starting materials that must be sourced, characterized by QC, and maintained in inventory .

Reference Standard and System Suitability Marker for Spirocyclic Intermediate QC

With confirmed purity of NLT 95–98% across multiple independent vendors, accompanied by NMR, HPLC, and LC-MS characterization data , this compound serves as a reliable reference standard for developing and validating analytical methods targeting related spirocyclic oxa-azaspiro intermediates. The tosylate moiety provides a distinctive UV chromophore (λmax ~230 nm) and characteristic ¹H NMR signals (aromatic AA′BB′ pattern at δ 7.3–7.8 ppm, tosyl methyl singlet at δ 2.4 ppm) that facilitate impurity profiling and system suitability testing in reaction monitoring and batch release assays [3].

Quote Request

Request a Quote for Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.